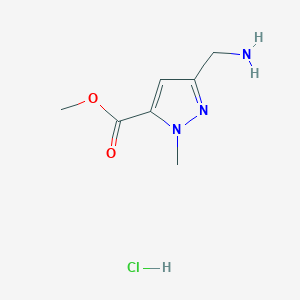
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research on related compounds to 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-(trifluoromethyl)phenyl)acetamide has shown significant interest in exploring their synthesis, chemical properties, and potential applications in various fields. For instance, studies on acetamide derivatives have demonstrated their ability to crystallize with distinct geometrical features, providing insights into their molecular structures and potential for forming specific chemical bonds. This foundational knowledge is crucial for developing new compounds with desired properties and applications (Saravanan et al., 2016).
Antimicrobial Activity
Several research efforts have focused on synthesizing and evaluating the antimicrobial activity of acetamide derivatives. These studies have highlighted the potential of such compounds to serve as antimicrobial agents against a range of bacterial and fungal strains. For example, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides and their significant reductions in reaction times under ultrasound irradiation demonstrate the efficiency and effectiveness of these compounds in inhibiting microbial growth. The promising antimicrobial activities observed at minimal inhibitory concentrations suggest their potential as leads for developing new antimicrobial agents (Rezki, 2016).
Eigenschaften
IUPAC Name |
2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O2S/c20-19(21,22)12-6-8-14(9-7-12)23-16(27)10-15-11-29-18(25-15)26-17(28)24-13-4-2-1-3-5-13/h6-9,11,13H,1-5,10H2,(H,23,27)(H2,24,25,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTOAQOAKHGMPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


palladium(II)](/img/structure/B2388034.png)
![Rac-[(1s,2r)-2-aminocyclopentyl]acetic acid hydrochloride](/img/structure/B2388035.png)

![1-(4-fluorophenyl)-5-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2388037.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide](/img/structure/B2388045.png)
amino}ethan-1-ol](/img/structure/B2388046.png)

![N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenylacetamide](/img/structure/B2388049.png)



